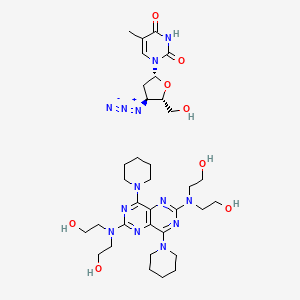

Dpm & azt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

126777-37-5 |

|---|---|

Molecular Formula |

C34H53N13O8 |

Molecular Weight |

771.9 g/mol |

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C24H40N8O4.C10H13N5O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h33-36H,1-18H2;3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t;6-,7+,8+/m.0/s1 |

InChI Key |

CLVVLZCQMFZGPK-XKPASDJRSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-].C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |

Origin of Product |

United States |

Conceptual Framework and Historical Context of Dpm & Azt Chemical Research

Evolution of Nucleoside Analog Chemistry and the Significance of AZT as a Scaffold

The development of nucleoside analog chemistry began with early structural modifications, initially focusing on alterations to the nitrogenous base. The discovery of nucleosides from sponges revolutionized this approach, demonstrating that modifications to the sugar moiety could also yield therapeutic effects scielo.org.co. This led to the synthesis of numerous modified nucleosides with unusual sugars or acyclic structures, which were subsequently tested for their biological activities scielo.org.co.

AZT (Zidovudine), a thymidine (B127349) analog with an azido (B1232118) group at the 3' position of the deoxyribose sugar, emerged as a pivotal compound in this history. It was the first drug approved for the treatment of AIDS, demonstrating potent activity against HIV by inhibiting the viral reverse transcriptase enzyme, a crucial component of its replication cycle scielo.org.cocatie.caresearchgate.net. AZT's mechanism involves its intracellular phosphorylation to the active triphosphate form, AZT-TP, which then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain, leading to chain termination researchgate.netnih.govplos.org. This established AZT as a highly significant scaffold in the design of antiretroviral agents.

Rationale for Molecular Modification and Ligand Integration in Nucleoside Analogs

Despite the success of early nucleoside analogs like AZT, limitations such as toxicity, the emergence of drug resistance, and suboptimal pharmacokinetic profiles highlighted the need for further chemical innovation scielo.org.comdpi.comnih.gov. Molecular modification and ligand integration have become key strategies to address these challenges.

Modifications are often carried out on the heterocyclic base, the sugar, or the phosphate (B84403) group of the nucleoside scaffold mdpi.comacs.orgbldpharm.com. These alterations can influence various properties, including cellular uptake, metabolic stability, target affinity, and the ability to bypass resistance mechanisms mdpi.combldpharm.comontosight.ai. Ligand integration, which involves conjugating the nucleoside analog with other molecules (ligands), is employed to impart new functionalities or enhance existing ones. This can include improving delivery to specific cell types or tissues, enhancing membrane permeability, or combining the activity of the nucleoside analog with that of another therapeutic agent ontosight.ai. For example, lipid modifications have been explored to improve the cellular uptake of AZT derivatives ontosight.ai.

Theoretical Underpinnings for Synergistic Chemical Interactions in "Dpm & AZT" Systems

The concept of synergistic interactions in chemical systems, particularly in the context of drug combinations or modified single molecules, is based on the principle that the combined effect is greater than the sum of the individual effects. In the case of "Dpm & AZT" systems, where "Dpm" represents a modifying ligand or moiety attached to or co-administered with AZT, synergy can arise from several theoretical underpinnings.

One key mechanism involves targeting multiple steps in a biological pathway or targeting different pathways that contribute to a disease state mdpi.com. For instance, combining AZT, which inhibits reverse transcriptase, with agents that disrupt nucleotide homeostasis can lead to synergistic antiviral effects nih.govresearchgate.net. This is because reduced cellular nucleotide pools can increase the relative concentration of the active AZT-triphosphate metabolite, enhancing its incorporation into viral DNA nih.govasm.org.

Another theoretical basis for synergy in modified nucleoside systems is the potential for the modifying ligand to influence the cellular uptake, metabolism, or intracellular concentration of the nucleoside analog bldpharm.comontosight.ai. A ligand could, for example, facilitate transport across cell membranes or protect the nucleoside analog from degradation, thereby increasing its effective concentration at the target site.

Furthermore, the integrated ligand might possess its own biological activity that complements or enhances the activity of the nucleoside analog. This is particularly relevant in the context of multi-target-directed ligands. While the specific "Dpm" ligand is not defined in the prompt, research on AZT conjugates with other antiviral or therapeutic agents provides examples of how combining different pharmacophores can lead to synergistic outcomes researchgate.netresearchgate.net. For example, conjugates of AZT with non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been explored, although synergistic effects are not always observed and depend on the specific structural linkage and interaction with the target enzyme researchgate.net.

Synergy can be evaluated using methods like checkerboard assays, which assess the combined effect of two compounds at various concentrations nih.govresearchgate.net. A fractional inhibitory concentration index (FICI) of 0.5 or less typically indicates synergy researchgate.net.

Synthetic Methodologies for Dpm & Azt Chemical Entities

Strategies for Covalent Conjugation of DPM Moieties to AZT

Covalent conjugation involves forming a stable chemical bond between a DPM-containing structure and AZT. This typically requires the modification of reactive functional groups present in both molecules, often utilizing linker molecules to bridge the two entities. AZT, a nucleoside analog, offers several potential sites for covalent attachment, primarily its hydroxyl groups and the nucleobase.

Derivatization at the 5'-Hydroxyl Position of AZT

The 5'-hydroxyl group of AZT is a common and accessible site for chemical modification due to its primary alcohol nature. nih.govsciencesnail.comsciencesnail.com Conjugation at this position can yield various derivatives, including carbamates, phosphate (B84403) esters, and linkages formed through dipeptides or other linkers.

The formation of carbamate (B1207046) linkages typically involves the reaction of the 5'-hydroxyl group with an activated carbamate derivative of the DPM moiety, or the reaction of a DPM-containing isocyanate with the 5'-hydroxyl. Phosphate esters can be synthesized by reacting the 5'-hydroxyl with a phosphoramidite (B1245037) or other activated phosphate species bearing the DPM group or a suitable linker. nih.gov Dipeptide linkages involve coupling amino acids or peptides to the 5'-hydroxyl, which can then be further conjugated to a DPM-containing molecule. General methods for covalent conjugation, such as using carbodiimide (B86325) chemistry (e.g., EDC or DCC) to activate carboxylic acids for reaction with hydroxyl or amine groups, are applicable in forming linker-mediated conjugates at the 5'-position. nih.gov

While direct examples of DPM-AZT conjugates formed via these specific linkages at the 5'-OH were not extensively detailed in the immediate search results, the general methodologies for derivatizing the 5'-hydroxyl of AZT with various groups are well-established sciencesnail.comsciencesnail.com, and the diphenylmethyl group can be introduced through reactions like the formation of diphenylmethyl esters using reagents such as diphenyldiazomethane. nih.govresearchgate.netiarc.fr This suggests that a DPM-containing carboxylic acid or a linker terminated with a carboxylic acid could be coupled to the 5'-hydroxyl of AZT using esterification or activated ester methods.

Modifications at Other Nucleoside Backbone Positions

Beyond the 5'-hydroxyl, other positions on the AZT nucleoside backbone can be targeted for modification, although these often present greater synthetic challenges or may impact the molecule's biological activity. The 3' position of AZT bears an azido (B1232118) group, which is critical for its mechanism of action. nih.govsciencesnail.comsciencesnail.comunc.edu While direct modification of the azide (B81097) might be explored for specific purposes, it is less common for general conjugation strategies compared to the hydroxyl groups. However, modifications at the 3' position involving the sugar ring are known in the synthesis of AZT analogs. nih.govunibo.it

The thymine (B56734) base of AZT also offers potential sites for covalent attachment, particularly the N-3 position. acs.org Conjugation at the nucleobase typically involves reactions with appropriate functional groups introduced onto the base or reactions that directly link a molecule to the existing atoms of the ring. google.com Similarly, the 4' position on the furanose ring has been explored as a modification site in the synthesis of AZT analogues. tandfonline.com

Attaching a DPM moiety to these positions would likely require multi-step synthetic routes involving selective functionalization and coupling reactions, potentially utilizing robust linker chemistry to maintain the integrity of the AZT core structure. While the literature describes modifications at these sites for various purposes, specific examples of DPM conjugation at the 3', 4', or thymine positions of AZT were not prominently found in the conducted searches.

Direct Coupling Reactions and Linker Chemistry

Direct coupling reactions and the use of various linker chemistries are fundamental to creating covalent conjugates between molecules like AZT and DPM-containing structures. Direct coupling refers to the formation of a bond between reactive groups inherently present or introduced onto the two molecules without an extensive intervening chain. Linker chemistry, conversely, involves employing a molecule or a chain of atoms to chemically bridge the two entities. google.comresearchgate.netacs.org

Linkers offer several advantages, including providing flexibility to the conjugate, controlling the distance between the two components, and introducing cleavable sites that can release the parent molecules under specific conditions (e.g., enzymatic cleavage, changes in pH). Various types of linkers, such as alkyl chains, polyethylene (B3416737) glycol (PEG) chains, or cleavable linkers containing ester, amide, disulfide, or hydrazone bonds, can be employed depending on the desired properties of the conjugate. acs.org

The diphenylmethyl group can be incorporated into a linker molecule through reactions targeting the methylene (B1212753) carbon, which is mildly acidic and can be deprotonated and alkylated researchgate.net, or by functionalizing one of the phenyl rings. This functionalized linker can then be coupled to AZT using established conjugation techniques, such as amide bond formation between an activated carboxylic acid on the linker and an amine on modified AZT, or ester formation between a hydroxyl on AZT and a carboxylic acid on the linker. nih.gov Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, is another powerful tool for conjugation that could be utilized if appropriate alkyne or azide functionalities are introduced onto the DPM-containing molecule and AZT, respectively (or vice versa), although the azide is already present at the 3' position of AZT. beilstein-journals.org

Approaches for Non-Covalent Complexation and Supramolecular Assembly of AZT with DPM Analogs

Non-covalent approaches involve the association of AZT and DPM-containing molecules through weaker interactions such as hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions. These methods can lead to the formation of supramolecular assemblies or inclusion complexes without the formation of stable covalent bonds. nih.gov

Coordination Chemistry for Metal-AZT-DPM Adducts

Coordination chemistry involves the formation of coordinate bonds between metal ions and ligands. Metal ions can act as central hubs, coordinating to molecules that possess atoms with lone pairs of electrons, such as nitrogen, oxygen, or sulfur. researchgate.net

AZT contains several potential coordination sites, including the nitrogen atoms in the thymine base and the oxygen atoms of the hydroxyl groups and the furanose ring. DPM analogs, if functionalized with suitable coordinating ligands (e.g., amines, thiols, carboxylates), could also participate in coordination complexes. The co-assembly of AZT and DPM analogs around a metal center could potentially lead to the formation of discrete metal-AZT-DPM adducts or larger supramolecular structures.

While the general principles of coordination chemistry are well-established and applied in various fields, including the design of metal-organic frameworks and drug delivery systems, specific examples of coordination complexes involving both AZT and DPM moieties were not found in the provided search results. The feasibility and nature of such complexes would depend heavily on the specific metal ion and the design of the DPM-containing ligand.

Host-Guest Interactions and Inclusion Complex Formation

Host-guest chemistry involves the formation of a complex between a host molecule, which typically has a well-defined cavity, and a guest molecule that fits within that cavity. These interactions are primarily non-covalent and are driven by factors such as hydrophobic effects, van der Waals forces, and hydrogen bonding.

Cyclodextrins, cyclic oligosaccharides with hydrophobic inner cavities and hydrophilic outer surfaces, are common host molecules used to encapsulate hydrophobic guest molecules, enhancing their solubility and stability in aqueous environments. The diphenylmethyl group, with its two phenyl rings, is a relatively hydrophobic moiety that could potentially act as a guest molecule or a part of a guest molecule that is included in the cavity of a suitable host like beta-cyclodextrin.

AZT, while possessing some polar features due to its hydroxyl groups and the thymine base, also has a relatively hydrophobic thymine ring and the deoxyribose sugar. It could potentially be involved in host-guest complexes, either by itself or in conjunction with a DPM-containing molecule. A DPM-AZT entity could potentially form an inclusion complex where the DPM portion is encapsulated within a hydrophobic cavity.

Research findings on host-guest interactions often involve techniques like NMR spectroscopy, mass spectrometry, and calorimetric methods to characterize the formation and stoichiometry of the complexes. While the search results provided examples of host-guest complexation with cyclodextrins and various guest molecules, specific studies detailing the inclusion complex formation between AZT and DPM analogs were not identified. However, based on the hydrophobic nature of the DPM group and the known ability of cyclodextrins to form inclusion complexes with hydrophobic guests, this approach represents a plausible strategy for the non-covalent association of DPM and AZT entities.

Green Chemistry Principles and Sustainable Synthetic Routes for AZT

The application of green chemistry principles in the synthesis of pharmaceuticals like AZT is crucial for reducing environmental impact and improving process efficiency. While traditional AZT synthesis involves several steps and potentially hazardous reagents, research into more sustainable routes is ongoing.

One approach aligned with green chemistry involves minimizing or eliminating the use of organic solvents. For instance, lipid-based nanostructures containing zidovudine (B1683550) and lamivudine (B182088) have been developed using a method that avoids organic solvents, presenting a more sustainable formulation approach. mdpi.commdpi.com This method, which utilizes multiple nanoincorporation techniques with ingredients like monoolein (B16389) and phytantriol, aligns with green chemistry principles by reducing or eliminating hazardous substances. mdpi.com

Another aspect of sustainable synthesis involves the development of efficient, high-yield reactions. While specific details on entirely green synthetic routes for the core AZT molecule were not extensively detailed in the immediate search results, the emphasis on developing more efficient coupling reactions and utilizing less hazardous reagents in derivative synthesis points towards a broader effort in adopting sustainable practices. The synthesis of AZT carbamates, for example, has explored the use of sustainable deep eutectic solvents as both stable and green solvent/catalyst systems, demonstrating high efficiency and providing an eco-friendly method for carbamate formation with remarkable yields under mild conditions. researchgate.net

Advanced Synthetic Techniques (e.g., click chemistry, flow chemistry, microwave-assisted synthesis)

Advanced synthetic techniques have been increasingly applied to the synthesis of AZT derivatives and related compounds, offering advantages such as reduced reaction times, improved yields, and enhanced control over reaction pathways.

Click Chemistry: Click chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), has proven to be a powerful tool for modifying AZT and synthesizing novel derivatives. This reaction is favored for its high efficiency, regioselectivity, and mild reaction conditions. scielo.brresearchgate.netresearchgate.net AZT, possessing an azide group, is a suitable substrate for CuAAC reactions with terminal alkynes to form 1,2,3-triazole-linked conjugates. scielo.brresearchgate.netnih.gov This technique has been used to synthesize AZT derivatives with potential antiviral and other biological activities. scielo.brresearchgate.netnih.govjmst.info Studies have reported the synthesis of AZT derivatives via copper-catalyzed 1,3-dipolar cycloaddition with good yields, ranging from 58.7% to 97.7%. scielo.br Innovative conditions, including the use of a water/tert-butanol solvent mixture with copper sulfate (B86663) pentahydrate and sodium ascorbate (B8700270) as catalysts, have allowed for the efficient one-pot synthesis of triazole-based AZT derivatives. researchgate.net

Flow Chemistry: Flow chemistry, which involves performing chemical reactions in continuous flowing streams within microreactors or tubes, offers benefits such as improved heat and mass transfer, enhanced safety, and ease of scale-up. While direct synthesis of the complete AZT molecule via flow chemistry was not prominently featured, research has demonstrated the reliable sizing-up of 3D curved circular microchannel reactors for the continuous flow synthesis of a zidovudine intermediate. rsc.org This indicates the potential of flow chemistry for developing more efficient and scalable processes for AZT production or related compounds.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reactions and improve yields in the synthesis of AZT derivatives and related nucleoside analogs. This technique offers advantages such as significantly reduced reaction times compared to conventional heating methods. scielo.brresearchgate.netnih.govrsc.org Microwave-assisted CuAAC reactions involving AZT and alkynes have been successfully conducted, leading to the efficient synthesis of triazole-modified AZT compounds. scielo.br For example, microwave irradiation at 150 W and 80 °C for 10 minutes facilitated the cycloaddition reactions of AZT with various alkynes, yielding products in good yields. scielo.br Microwave methods have also been explored for the production of lipid nanoparticles loaded with zidovudine, offering a fast, one-pot, and solvent-free approach. nih.gov

Detailed research findings on the synthesis of AZT derivatives using these advanced techniques often include spectroscopic characterization data (e.g., NMR, IR, MS) and reaction conditions such as temperature, time, catalyst, and solvent, alongside reported yields. scielo.brresearchgate.net

Data Table: Examples of AZT Derivative Synthesis using Advanced Techniques

| Technique | Reaction Type | Starting Material(s) | Conditions | Product(s) | Reported Yield (%) | Reference |

| Click Chemistry | CuAAC (1,3-dipolar cycloaddition) | AZT, Terminal Alkynes | Cu(I) catalyst, Solvent (e.g., DMF, Water/t-BuOH), potentially Microwave | 1,2,3-Triazole-linked AZT derivatives | 58.7 - 97.7 | scielo.brresearchgate.net |

| Microwave-Assisted | CuAAC | AZT, Alkynes | Microwave irradiation (e.g., 150 W, 80 °C, 10 min), Catalyst | Triazole-linked AZT derivatives | Good yields | scielo.br |

| Flow Chemistry | Synthesis of AZT intermediate | Not specified | 3D curved circular microchannel reactor | Zidovudine intermediate | Throughput scale-up achieved | rsc.org |

| Microwave-Assisted | Lipid Nanoparticle Production | Zidovudine, Lipids | Microwave reactor, Solvent-free | Zidovudine-loaded lipid nanoparticles | Not specified | nih.gov |

Molecular Design and Structure Activity Relationship Sar Studies of Dpm & Azt Systems

Rational Design Principles for DPM-Mediated Modulation of AZT Properties

The rational design of modified AZT systems, particularly prodrugs and hybrid molecules incorporating lipophilic elements akin to a "Dpm" group, aims to improve the drug's pharmacological profile. These strategies primarily focus on enhancing cellular uptake and ensuring efficient intracellular conversion to the active triphosphate form. santiago-lab.com

Prodrug Strategies for Intracellular Activation of AZT (e.g., by enzymatic cleavage of DPM-AZT bonds)

Prodrug design is a key strategy to improve the delivery and activation of nucleoside analogs like AZT. mdpi.comnih.govnih.govijpsonline.com The highly polar nature of nucleoside monophosphates hinders their ability to cross cell membranes. santiago-lab.comuni-hamburg.de Prodrugs mask the polar phosphate (B84403) group with lipophilic moieties, enabling better cellular entry. santiago-lab.comuni-hamburg.de Once inside the cell, these masking groups are cleaved, typically by intracellular enzymes, to release the active monophosphate, which is then further phosphorylated to the triphosphate. unimib.itsantiago-lab.com

In the context of AZT, prodrugs have been designed to enhance intracellular delivery of AZT monophosphate. mdpi.com Lipophilic groups, which can be conceptually linked to "Dpm," are attached to the nucleoside or a phosphate moiety. These groups are designed to be cleaved intracellularly, often through enzymatic hydrolysis. santiago-lab.comgoogleapis.comresearchgate.net For instance, strategies involving the masking of the AZT monophosphate group with aromatic groups and amino acid esters (as seen in ProTides) have shown improved anti-HIV activity compared to the parent nucleoside. acs.orgnih.gov The cleavage of the masking groups, including those with aryl components, is crucial for releasing the active monophosphate inside the cell. nih.gov

Hybrid Molecule Design for Enhanced Biochemical Interactions

Hybrid molecules combine the AZT pharmacophore with other bioactive scaffolds to create compounds with potentially enhanced or multi-targeted activity. mdpi.comnih.govresearchgate.net This approach aims to improve biochemical interactions, such as increased binding affinity to viral enzymes or the ability to evade resistance mechanisms. mdpi.comnih.gov

Systematic Chemical Modifications of DPM Moieties and Linkers

Systematic modification of the lipophilic "Dpm"-like moieties and the linkers connecting them to AZT is critical for optimizing prodrug performance and hybrid molecule activity. These modifications influence the physicochemical properties, metabolic stability, and the efficiency of intracellular drug release.

Influence of DPM Substituents on Electronic and Steric Properties

The nature and position of substituents on the lipophilic "Dpm" moiety significantly impact the electronic and steric properties of the prodrug or hybrid molecule. These changes can affect lipophilicity, membrane permeability, and recognition by enzymes responsible for cleavage.

Studies on nucleoside prodrugs have shown that substitutions on aryl groups, which are components of some lipophilic masking strategies, can have a significant impact on biological activity. acs.orgnih.gov For instance, electron-withdrawing or electron-donating substituents can alter the lability of the linkage to AZT, affecting the rate of enzymatic or chemical cleavage. Steric bulk introduced by substituents can influence how well the prodrug is recognized and processed by enzymes.

Impact of Linker Length, Flexibility, and Chemical Nature on Conformational Space

The linker connecting the "Dpm" moiety to AZT plays a crucial role in the molecule's conformational flexibility and how the two parts of the molecule interact with biological environments and enzymes. The length, flexibility, and chemical nature of the linker can influence cellular uptake, distribution, and the efficiency of drug release.

Research on prodrugs and conjugates of nucleoside analogs has explored the effect of linker variations on stability and activity. For example, the length and nature of ester or phosphonate (B1237965) linkers in AZT prodrugs have been shown to affect their stability and the rate of release of the parent drug. mdpi.comacs.orgresearchgate.net Different linkers can lead to varying half-lives in plasma or within cells, influencing the concentration of the active drug at the target site. mdpi.comresearchgate.net The chemical nature of the linker (e.g., ester, amide, carbonate, phosphate) dictates the type of enzymatic or chemical cleavage required for activation. ijpsonline.com

Structure-Biological Activity Correlations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of "Dpm & AZT" systems relates to their biological activity. These studies correlate variations in the "Dpm" moiety, linker, and attachment site on AZT with observed antiviral efficacy, cellular uptake, and metabolic conversion.

SAR studies on AZT prodrugs have demonstrated that increased lipophilicity, often conferred by lipophilic masking groups, can enhance cellular uptake. mdpi.comnih.govmdpi.com However, a balance is needed, as excessive lipophilicity can sometimes lead to increased toxicity or altered distribution. cbspd.com The efficiency of intracellular cleavage is a critical determinant of activity, as the prodrug must be converted to the active AZT monophosphate and subsequently triphosphate. unimib.itsantiago-lab.com SAR has focused on identifying "Dpm"-like groups and linkers that are stable in the bloodstream but readily cleaved by intracellular enzymes. nih.gov

For instance, studies on phosphoramidate (B1195095) prodrugs of AZT have investigated the impact of different amino acid esters and aryl groups on antiviral activity. acs.orgnih.gov These studies have revealed preferences for certain amino acids and aryl substituents that lead to improved potency, often correlating with efficient intracellular delivery and activation. acs.orgnih.gov

Data from SAR studies on AZT prodrugs highlight the complex interplay between structural features and biological outcomes. For example, a study on AZT prodrugs esterified at the 5'-OH position with various groups, including those with aromatic character, showed that while some prodrugs had comparable or slightly better anti-HIV activity than AZT, their stability in plasma and intracellular concentrations varied depending on the attached moiety. nih.gov

Below is a conceptual representation of how structural modifications can influence properties, based on general findings in nucleoside prodrug SAR, including those related to AZT modifications with lipophilic groups.

| Structural Feature Modified | Potential Impact on Property 1 (e.g., Lipophilicity) | Potential Impact on Property 2 (e.g., Enzymatic Cleavage Rate) | Potential Impact on Biological Activity (e.g., Antiviral Potency) |

| Adding Lipophilic "Dpm" Moiety | Increase | Can be tuned by linker/substituents | Generally aims to increase by improving uptake |

| Electron-withdrawing substituents on "Dpm" | Modest increase/decrease | Can increase lability of certain linkages | Variable, depends on overall effect on activation/stability |

| Increasing Linker Length | Can increase flexibility and lipophilicity | Can influence enzyme access to cleavage site | Variable, depends on optimal conformation for uptake/cleavage |

| Changing Linker Chemical Nature (e.g., ester vs. carbonate) | Can vary | Changes the required cleavage mechanism (esterase vs. other enzymes) | Depends on the prevalence and efficiency of the corresponding intracellular enzymes |

Detailed research findings often involve specific chemical structures and their corresponding biological data (e.g., EC50 values for antiviral activity, half-life in biological media). For example, a phosphorodiamidate AZT prodrug containing esterified L-alanine and a lipophilic radical showed improved antiviral activity, attributed to efficient delivery of the monophosphate form into cells and high cellular uptake due to its lipophilicity. mdpi.com

The design and study of "Dpm & AZT" systems, interpreted as AZT modified with lipophilic, cleavable groups, underscore the importance of rational molecular design and systematic SAR exploration to optimize the therapeutic potential of nucleoside analogs.

Correlation between Structural Features and Specific Enzyme Inhibition Kinetics

The inhibitory activity of AZT is intrinsically linked to its molecular structure, particularly the presence of an azido (B1232118) group at the 3' position of the deoxyribose sugar ring, where a hydroxyl group is found in the natural nucleoside thymidine (B127349). This structural modification is critical for its mechanism of action as a chain terminator of DNA synthesis.

Reverse Transcriptase: AZT acts as a prodrug and requires intracellular phosphorylation by cellular kinases to its active metabolite, AZT-TP drugbank.compharmgkb.orgmdpi.comwikipedia.orgontosight.aiontosight.ai. AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA strand catalyzed by HIV-1 reverse transcriptase drugbank.compharmgkb.orgmdpi.comwikipedia.orgontosight.aiontosight.aibris.ac.ukbritannica.com. The incorporation of AZT-TP terminates DNA elongation because the 3'-azido group prevents the formation of the 5' to 3' phosphodiester bond necessary for the addition of subsequent nucleotides drugbank.compharmgkb.orgmdpi.comwikipedia.orgontosight.aibris.ac.ukbritannica.comsciencesnail.com.

Structure-activity relationship studies on AZT and its derivatives have highlighted the importance of the 3'-azido group for potent HIV RT binding nih.gov. Mutations in HIV-1 RT can lead to resistance to AZT. For instance, mutations like M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E/N are associated with AZT resistance asm.org. These resistance mutations, particularly T215Y/F, can enhance the ATP-mediated excision of incorporated AZT monophosphate (AZT-MP) from the primer strand, effectively unblocking the DNA chain and allowing RT to continue synthesis asm.orgnih.gov. Structural analysis of resistant RT enzymes has shown that resistance mutations can create a high-affinity ATP-binding site, facilitating the excision reaction nih.gov.

Cellular Kinases: The activation of AZT depends on a series of phosphorylation steps carried out by host cellular kinases. Zidovudine (B1683550) is converted to zidovudine monophosphate (AZT-MP) primarily by cellular thymidine kinase pharmgkb.org. AZT-MP is then phosphorylated to zidovudine diphosphate (B83284) (AZT-DP) by thymidylate kinase, and finally to the active AZT-TP by nucleoside diphosphate kinase pharmgkb.orgontosight.ai. The efficiency of these phosphorylation steps can influence the intracellular concentration of AZT-TP and thus the antiviral activity. Studies have indicated that AZT-MP can be a poor substrate for cytosolic thymidylate kinase, potentially limiting the formation of AZT-TP nih.gov.

Telomerase: Telomerase, a ribonucleoprotein enzyme, is a specialized reverse transcriptase responsible for maintaining telomere length nih.govunimib.ite-century.us. AZT has been shown to inhibit telomerase activity nih.gove-century.usscirp.orgmdpi.com. This inhibition is thought to occur because telomerase, being a reverse transcriptase, can incorporate AZT-TP into the telomeric DNA repeats, leading to chain termination, similar to its effect on HIV-1 RT nih.govunimib.it. Studies have demonstrated that AZT can inhibit telomerase activity and the growth of various cancer cell lines e-century.usscirp.orgmdpi.com.

Relationship between Molecular Architecture and Selective Target Binding

The molecular architecture of AZT contributes to its selective toxicity, primarily targeting viral reverse transcriptase over host cellular DNA polymerases. While AZT-TP can inhibit cellular DNA polymerases at high concentrations, it exhibits a significantly higher affinity for HIV-1 reverse transcriptase (approximately 100-fold greater) wikipedia.orgbritannica.comsciencesnail.com. This selectivity is crucial for its therapeutic window.

Several factors contribute to this selective binding. The active site of HIV-1 RT is structurally distinct from that of human DNA polymerases pharmgkb.orgwikipedia.org. Additionally, HIV-1 RT lacks the proofreading exonuclease activity present in some human DNA polymerases, which can remove misincorporated nucleotides, including AZT-MP wikipedia.orgsciencesnail.com. This difference in proofreading capability means that once AZT-MP is incorporated into the viral DNA by RT, it is less likely to be excised compared to its incorporation into host DNA by cellular polymerases with proofreading activity wikipedia.org.

Molecular modeling studies have provided insights into the binding interactions of AZT-TP with reverse transcriptase. These studies reveal specific interactions between the nucleotide analog and amino acid residues in the enzyme's active site nih.govoup.comresearchgate.net. For example, the azido group of AZT can form hydrogen bonds within the binding pocket researchgate.net. The precise positioning and interaction of the thymine (B56734) base and the modified sugar moiety within the active site contribute to the binding affinity and the efficiency of incorporation and chain termination.

Mechanistic Investigations of Dpm & Azt Chemical Systems

Biochemical Mechanisms of Action and Synergistic Effects

The biological activity of dipeptide prodrugs of AZT is intrinsically linked to the release and subsequent activation of the parent drug, AZT, within target cells.

Elucidation of Enzyme Inhibition Pathways and Substrate Mimicry

The primary mechanism of action for AZT involves its intracellular conversion to zidovudine (B1683550) 5'-triphosphate (AZT-TP). nih.govreadthedocs.iowikipedia.org This active metabolite acts as a competitive inhibitor of HIV-1 reverse transcriptase, competing with the natural substrate, thymidine (B127349) triphosphate (TTP). nih.govreadthedocs.io AZT-TP is incorporated into the growing viral DNA chain by reverse transcriptase. However, the absence of a 3'-hydroxyl group on the deoxyribose ring of AZT-TP prevents the formation of the next phosphodiester bond, leading to premature termination of the viral DNA chain synthesis. nih.govreadthedocs.io

Dipeptide prodrugs of AZT are generally designed to serve as delivery systems for the AZT core. wikipedia.org The prodrugs themselves typically exhibit little to no direct inhibitory activity against reverse transcriptase. mims.com Their function is to facilitate entry into cells, where they are subsequently metabolized to release AZT. The released AZT then follows the established intracellular phosphorylation pathway to generate the active AZT-TP, which is responsible for inhibiting reverse transcriptase and terminating viral DNA elongation. readthedocs.iowikipedia.orgwikipedia.org

Molecular Basis of Combined DPM-AZT Biological Responses

The conjugation of AZT to a dipeptide can lead to enhanced biological responses primarily by improving the intracellular concentration of the active metabolite, AZT-TP. By utilizing peptide transporters for cellular entry, dipeptide prodrugs can achieve higher intracellular levels compared to unconjugated AZT, which relies more on passive diffusion or less efficient nucleoside transporters. Increased intracellular delivery of the prodrug results in a greater pool of AZT available for phosphorylation by cellular kinases, leading to higher concentrations of AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and ultimately, the active AZT-TP.

This enhanced intracellular availability of AZT-TP can lead to a more pronounced inhibition of HIV reverse transcriptase and increased DNA chain termination. While the core mechanism of action remains the same as that of free AZT, the prodrug strategy provides a molecular basis for improved antiviral efficacy by overcoming limitations in cellular uptake and potentially bypassing initial phosphorylation steps depending on the prodrug design. wikipedia.org

Research has also explored synergistic effects when AZT is combined with other antiviral agents or delivered via specific carriers. For example, studies have shown synergistic antiviral effects when AZT is conjugated to polymeric carriers like kappa-carrageenan, where the carrier itself possesses anti-HIV activity. Similarly, combinations of AZT with other antiretrovirals have demonstrated synergy. However, specific data demonstrating synergy solely as a result of dipeptide conjugation enhancing AZT's intrinsic activity, independent of combination therapy or carrier effects, is less extensively documented in the provided search results. The primary benefit of dipeptide conjugation appears to be enhanced delivery and subsequent increased levels of the active metabolite.

Allosteric Modulation of Protein Targets by DPM-AZT Systems

Based on the available search results, there is no direct evidence to suggest that dipeptide prodrugs of AZT or their immediate metabolites act as allosteric modulators of protein targets. The primary mechanism described involves the release and activation of AZT, which then targets the active site of HIV reverse transcriptase as a substrate mimic and chain terminator. nih.govreadthedocs.iowikipedia.org While allosteric modulation is a known mechanism for influencing protein activity, the provided literature on dipeptide-AZT systems focuses predominantly on transporter-mediated uptake and intracellular metabolic conversion, rather than allosteric interactions with viral or host proteins.

Cellular Uptake and Intracellular Processing at the Molecular Level

A key advantage of dipeptide prodrugs of AZT lies in their ability to utilize specific cellular transport mechanisms, leading to improved intracellular delivery.

Transport Mechanism Analysis (e.g., oligopeptide transporters)

Dipeptide ester prodrugs of AZT are designed to be recognized and transported by oligopeptide transporters, particularly the human intestinal peptide transporter 1 (hPEPT1). PEPT1 is a high-capacity, low-affinity transporter primarily located in the brush-border membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary dipeptides and tripeptides. It is also expressed in other tissues and cell types, including certain cancer cells.

Studies have demonstrated that dipeptide prodrugs of AZT, such as L-valyl ester of AZT (L-Val-AZT), exhibit significantly higher cellular uptake compared to unconjugated AZT. This enhanced uptake is mediated by PEPT1, as evidenced by competitive inhibition studies where the uptake of the prodrug is reduced by known PEPT1 substrates like cephalexin (B21000) and small dipeptides. The transport is often stereoselective, with L-amino acid esters showing higher permeability and uptake than their D-counterparts.

Table 1 illustrates the enhanced cellular uptake of a representative amino acid ester prodrug compared to AZT.

| Compound | Cellular Uptake (nmol/mg protein) | Fold Increase vs. AZT | Reference |

| AZT | 2.86 ± 0.15 | 1.0 | |

| L-Val-AZT | 8.75 ± 1.03 | ~3.0 |

Note: Data extracted from studies in Caco-2/hPEPT1 cells.

The affinity of dipeptide prodrugs for hPEPT1 can vary depending on the specific amino acids in the dipeptide. For instance, Val-Gly-AZT and Val-Ala-AZT have shown high affinity for the hPEPT1 transporter.

Intracellular Metabolic Conversion Pathways and Active Metabolite Generation

Following cellular uptake, dipeptide prodrugs of AZT undergo intracellular hydrolysis to release the parent drug, AZT, or in some cases, AZT-monophosphate. wikipedia.orgmims.com This hydrolysis is typically catalyzed by intracellular enzymes, such as esterases and aminopeptidases, present in the cytoplasm. The rate and pathway of hydrolysis can be influenced by the structure of the dipeptide moiety.

Once released, AZT is subject to the cellular phosphorylation pathway. This involves a series of enzymatic steps:

Phosphorylation of AZT to AZT-monophosphate (AZT-MP) by cellular thymidine kinase (primarily thymidine kinase 1). nih.gov

Conversion of AZT-MP to AZT-diphosphate (AZT-DP) by thymidylate kinase, which is often the rate-limiting step in the activation pathway. nih.gov

Phosphorylation of AZT-DP to the pharmacologically active AZT-triphosphate (AZT-TP) by nucleoside diphosphate (B83284) kinase. nih.gov

Studies have shown that cells efficiently convert prodrugs into AZT metabolites, including AZT-TP. The efficient intracellular hydrolysis of the prodrug ensures that a sufficient amount of AZT is liberated to enter the phosphorylation cascade and generate the active antiviral metabolite. wikipedia.org The prodrug strategy, by enhancing cellular entry, effectively increases the substrate pool for these intracellular kinases, thereby leading to higher levels of the active AZT-TP compared to administering AZT alone.

Modulation of Cellular Biochemical Pathways and Signaling Cascades

AZT functions as a prodrug, requiring intracellular phosphorylation by host cell kinases to its active metabolite, zidovudine triphosphate (AZT-TP) nih.govpharmgkb.orgnih.govnih.gov. This phosphorylation is mediated by enzymes of the thymidine salvage pathway nih.govnih.gov. The initial step involves the conversion of AZT to AZT-monophosphate (AZT-MP) by thymidine kinase 1 (TK1) in replicating cells or thymidine kinase 2 (TK2) nih.gov. AZT-MP is then phosphorylated to AZT-diphosphate (AZT-DP) by thymidylate kinase, which is considered the rate-limiting step nih.govpharmgkb.orgnih.gov. Finally, nucleoside-diphosphate kinase converts AZT-DP to the active AZT-TP nih.govpharmgkb.org.

While AZT's primary target is the HIV reverse transcriptase, its active triphosphate form, AZT-TP, can also interact with cellular DNA polymerases, albeit with lower affinity compared to the viral enzyme nih.govresearchgate.netpnas.org. AZT-TP can be incorporated into cellular DNA, potentially affecting cellular DNA replication and repair processes droracle.aiiarc.fr.

Beyond its effects on viral replication machinery, AZT has been shown to modulate various cellular pathways. In the context of cancer research, AZT has demonstrated the ability to inhibit the proliferation of certain cancer cell lines by regulating cell cycle progression iiarjournals.orgiiarjournals.org. Studies have indicated that AZT can induce cell cycle arrest, potentially through the up-regulation of proteins like p16 and modulation of the p53-p21 pathway iiarjournals.orgiiarjournals.org. Furthermore, AZT has been observed to alter the expression of several cell cycle regulating proteins iiarjournals.orgiiarjournals.org.

Research on human airway epithelia has shown that AZT treatment can alter gene expression profiles, significantly increasing the expression of lipid/cholesterol metabolism genes and decreasing the expression of cell cycle/mitosis genes plos.org. While the specific mechanisms are complex and may involve both direct and indirect effects, these findings highlight AZT's capacity to influence diverse cellular biochemical pathways beyond its primary antiviral target plos.org.

Dipyridamole (DPM) can modulate cellular biochemical pathways primarily through its inhibitory effect on carrier-mediated transport of nucleosides across cell membranes pnas.org. This action impacts the "salvage" pathways for nucleotide production pnas.org. By inhibiting the uptake of endogenous nucleosides, DPM can potentially alter the intracellular pools of nucleotides, which in turn can influence the phosphorylation and activity of nucleoside analogs like AZT pnas.org. This modulation of intracellular nucleotide balance is a key mechanism by which DPM has been explored to potentiate the effects of nucleoside-based drugs pnas.org.

Table 1 summarizes some observed effects of AZT on cellular pathways.

| Cellular Pathway/Process | Observed Effect of AZT | Cell Type/Context | Source |

| Phosphorylation (Activation) | Conversion to AZT-MP, AZT-DP, and AZT-TP via thymidine salvage pathway enzymes | Various cells, particularly lymphocytes | nih.govpharmgkb.orgnih.govnih.gov |

| DNA Polymerase Interaction | Weak inhibition of cellular DNA polymerases α and γ; incorporation into cellular DNA | Cultured cells | nih.govresearchgate.netdroracle.aiiarc.fr |

| Cell Cycle Progression | Inhibition of proliferation, induction of cell cycle arrest (e.g., S phase) | Ovarian cancer cells | iiarjournals.orgiiarjournals.org |

| Cell Cycle Protein Expression | Modulation of proteins like p16, p21, CHK1, CHK2, p27 | Ovarian cancer cells | iiarjournals.orgiiarjournals.org |

| Lipid/Cholesterol Metabolism | Increased expression of related genes | Human airway epithelia | plos.org |

| Cell Cycle/Mitosis Gene Expression | Decreased expression of related genes | Human airway epithelia | plos.org |

| Wnt/β-catenin Signaling Pathway | Potential transcriptional modulation via interaction with telomerase catalytic component | Mammary carcinoma cells | researchgate.netspandidos-publications.com |

Resistance Mechanism Overcoming Strategies through Azidothymidine (AZT) and Dipyridamole (DPM) Design

Resistance to AZT in HIV-1 is a significant challenge in antiretroviral therapy and primarily arises from mutations in the viral reverse transcriptase (RT) droracle.aiplos.orgasm.org. The most common mechanism of high-level AZT resistance involves the development of thymidine-associated mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E plos.orgasm.orgacs.orgasm.org. These mutations confer resistance mainly by enhancing the ability of the mutant RT to excise the incorporated AZT-MP from the growing viral DNA primer strand plos.orgasm.orgacs.orgpnas.org. This excision reaction is an ATP-dependent phosphorolytic process, essentially a reversal of the polymerization reaction plos.orgasm.orgacs.orgpnas.org. The TAMs improve the binding of ATP, which acts as a pyrophosphate donor, thereby favoring the removal of the terminal AZT-MP and allowing DNA synthesis to continue plos.orgasm.orgpnas.org.

Another mechanism contributing to AZT resistance, although less common in HIV-1 compared to the excision pathway, is reduced incorporation of AZT-TP by the mutant RT plos.org. Mutations like Q151M can interfere with the binding or incorporation of AZT-TP plos.org.

Strategies to overcome AZT resistance have explored various approaches, including the use of combination therapy and the investigation of compounds that can interfere with resistance mechanisms. Dipyridamole (DPM) has been studied for its potential to enhance the effectiveness of AZT, particularly in overcoming resistance pnas.org. As an inhibitor of nucleoside transport, DPM can increase the intracellular concentration of AZT by blocking the efflux of the drug from the cell pnas.org. Additionally, by inhibiting the transport of natural nucleosides, DPM can potentially reduce the competition between AZT-TP and the endogenous nucleotide thymidine triphosphate (TTP) for incorporation by RT, especially in cells where the salvage pathway is active pnas.org.

Research has demonstrated that DPM can potentiate the inhibitory effects of AZT against HIV-1 in human monocyte-macrophages pnas.org. This potentiation is attributed, at least in part, to DPM's effect on nucleoside transport and the subsequent alteration of intracellular nucleotide pools, which can favor the action of AZT-TP pnas.org. While DPM itself does not directly modify the AZT molecule or the RT enzyme's structure, its modulation of cellular nucleoside metabolism represents a strategy that can indirectly enhance AZT's efficacy and potentially help circumvent resistance mechanisms that rely on the balance of intracellular nucleotides or drug efflux.

The design of novel compounds or combination strategies involving AZT often aims to either bypass the resistance mechanisms (e.g., by developing prodrugs that are activated differently or drugs that target alternative viral processes) or to directly counteract them (e.g., by inhibiting the excision mechanism or improving the affinity for mutant RT). The investigation into the use of DPM with AZT exemplifies a strategy focused on modulating host cell pathways to improve drug effectiveness against resistant viruses pnas.org.

Table 2 illustrates key AZT resistance mechanisms in HIV-1.

| Resistance Mechanism | Description | Associated Mutations (Examples) | Impact on AZT Activity | Source |

| Enhanced Excision of AZT-MP | Mutant RT preferentially removes incorporated AZT-MP from the DNA primer using ATP as a pyrophosphate donor. | M41L, D67N, K70R, T215Y/F, K219Q/E | Reduces chain termination, allows viral DNA synthesis to continue | plos.orgasm.orgacs.orgasm.orgpnas.org |

| Reduced Incorporation of AZT-TP | Mutant RT has decreased efficiency in incorporating AZT-TP into the growing DNA chain. | Q151M | Less AZT-TP is incorporated, reducing chain termination | plos.org |

Unraveling "Dpm & AZT": A Search for a Novel Compound Yields No Definitive Identification

Despite a comprehensive search of scientific databases and computational chemistry literature, the specific chemical compound or complex referred to as "Dpm & AZT" remains elusive. Investigations into this designation have not yielded any specific entity, suggesting that "Dpm" in this context may be a non-standard abbreviation, a component of a proprietary formulation not disclosed in public research, or a misnomer.

Zidovudine, commonly known as AZT, is a well-documented antiretroviral medication. Extensive computational studies, including quantum chemical calculations, molecular dynamics simulations, and molecular docking, have been performed on AZT and its derivatives to understand its mechanism of action and to design more effective therapies. nih.govnih.govmdpi.comresearchgate.netnih.gov However, the concurrent mention of "Dpm" with AZT in a chemical context does not correspond to a readily identifiable compound in the existing scientific literature.

Computational chemistry is a powerful tool for investigating molecular interactions at an atomic level. mdpi.comresearchgate.netnih.gov Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to analyze the electronic structure and properties of molecules like AZT. nih.govresearchgate.net These methods can elucidate molecular orbital energy levels, charge distribution, and the nature of chemical bonding. researchgate.netmdpi.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comfrontiersin.org These simulations are crucial for understanding the conformational changes of drugs like AZT and their interactions with biological targets, such as viral enzymes. nih.govnih.gov By simulating the movement of atoms and molecules, researchers can study the stability of drug-protein complexes and the thermodynamics of binding. mdpi.comfrontiersin.org

Molecular docking is another computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their binding modes with specific protein targets. nih.govnih.govmdpi.com Studies on AZT have utilized molecular docking to investigate its interaction with the active site of HIV reverse transcriptase. nih.gov

While the computational methodologies to study a compound like "Dpm & AZT" are well-established, the absence of any reference to this specific entity in the scientific literature prevents a detailed analysis as requested. Further clarification on the chemical identity of "Dpm" is necessary to proceed with any meaningful computational investigation of its interaction with AZT.

Computational Chemistry and Molecular Modeling of Dpm & Azt Interactions

Molecular Docking and Virtual Screening Studies

Prediction of Binding Modes and Affinities with Target Proteins

The therapeutic action of a drug is intrinsically linked to its ability to bind to specific biological targets, typically proteins such as enzymes or receptors. Molecular docking is a primary computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the hypothetical "Dpm & AZT," docking simulations would be employed to predict how it interacts with the active site of a target protein.

These simulations calculate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. Key interactions that are analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between "Dpm & AZT" and the amino acid residues of the protein's binding pocket.

For instance, studies on AZT and its analogues have extensively used molecular modeling to understand their binding to HIV-1 reverse transcriptase (RT). These studies have revealed the crucial interactions that lead to the inhibition of the enzyme. nih.gov In a hypothetical scenario for "Dpm & AZT," similar computational analyses would be performed to elucidate its binding mechanism.

Table 1: Illustrative Data Table for Predicted Binding Affinities of "Dpm & AZT" with Hypothetical Target Proteins

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| HIV-1 Reverse Transcriptase | -9.5 | Tyr181, Met184, Gly190 |

| Thymidine (B127349) Kinase 1 | -7.8 | Arg104, Gln125, Phe199 |

| DNA Polymerase Gamma | -8.2 | Asp1135, Tyr955 |

This table is for illustrative purposes only and does not represent real experimental data for a compound named "Dpm & AZT".

Identification of Novel Molecular Targets for "Dpm & AZT"

Beyond characterizing the interaction with known targets, computational methods can also be used to identify new potential molecular targets for a compound. This process, often referred to as reverse docking or target fishing, involves screening a library of protein structures against the "Dpm & AZT" molecule. By predicting the binding affinity of "Dpm & AZT" to a wide range of proteins, researchers can identify potential off-target effects or new therapeutic applications.

This approach is particularly valuable for understanding the polypharmacology of drugs, where a single compound may interact with multiple targets, leading to a complex biological response. mdpi.comnih.gov For "Dpm & AZT," identifying novel targets could open up new avenues for its therapeutic use or provide insights into potential side effects.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for "Dpm & AZT" Derivatives

Once a lead compound like "Dpm & AZT" is identified, medicinal chemists often synthesize a series of derivatives to optimize its activity, selectivity, and pharmacokinetic properties. QSAR and pharmacophore modeling are computational techniques that guide this optimization process.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of "Dpm & AZT" derivatives with known activities, a QSAR model can be developed to predict the activity of newly designed compounds before they are synthesized. This predictive capability significantly reduces the time and cost of drug development. tandfonline.com

Pharmacophore modeling , on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to interact with a specific target receptor. A pharmacophore model for "Dpm & AZT" derivatives would serve as a 3D template for designing new molecules with a higher probability of being active. mdpi.comnih.gov This approach is instrumental in virtual screening campaigns to identify novel scaffolds that fit the pharmacophoric requirements.

Table 2: Example of a QSAR Study for Hypothetical "Dpm & AZT" Derivatives

| Derivative | Modification | Experimental Activity (IC50, µM) | Predicted Activity (pIC50) |

| Dpm & AZT-01 | -CH3 at Dpm | 1.2 | 5.92 |

| Dpm & AZT-02 | -Cl at Dpm | 0.8 | 6.10 |

| Dpm & AZT-03 | -OH at AZT 5' | 5.6 | 5.25 |

| Dpm & AZT-04 | -F at Dpm | 0.5 | 6.30 |

This table is for illustrative purposes only and does not represent real experimental data.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Interaction Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Conformation Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and coupling constants of atomic nuclei (commonly ¹H, ¹³C, and ³¹P), detailed information about the molecular connectivity, functional groups, and three-dimensional arrangement can be obtained numberanalytics.comsydney.edu.austudypug.com.

NMR spectroscopy has been widely applied to study AZT. Both ¹H and ¹³C NMR have been used to confirm the structure of AZT and its derivatives nih.govrsc.orgresearchgate.net. Studies have utilized modified Karplus relations based on indirect coupling constants to obtain molecular structure information nih.gov. Research has shown that NMR results for AZT in solution are consistent with an anti glycosyl angle, a sugar pucker exhibiting an equilibrium between C2'-endo and C3'-endo geometries, and a predominantly g+ conformation around the C4'-C5' bond nih.gov. These findings highlight the ability of NMR to reveal conformational preferences in solution, which can differ from solid-state structures determined by techniques like X-ray diffraction nih.gov.

Furthermore, NMR has been employed to study the intracellular metabolism of AZT. For instance, ³¹P and ¹H NMR studies have investigated the uptake and phosphorylation of AZT in cell lines, allowing for the detection of AZT and its monophosphorylated form (AZT-MP) within cells nih.gov. This demonstrates the utility of NMR in following the metabolic fate of AZT.

In the context of potential "Dpm & AZT" conjugates, if "Dpm" refers to Dipropylene Glycol Methyl Ether or a similar glycol ether, NMR would be crucial for confirming the successful conjugation and determining the precise linkage points and stoichiometry of the resulting molecule. The distinct NMR signals from the AZT and DPM moieties would allow for detailed structural characterization of the conjugate.

Table 1: Illustrative ¹H NMR Chemical Shifts for Key AZT Protons (Example Data) (Note: This is a conceptual table based on typical AZT structure; specific shifts depend on solvent and conditions, and detailed data would come from specific research papers.)

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |

| H-6 | ~7.5 | doublet |

| H-1' | ~5.8 | multiplet |

| H-3' | ~4.5 | multiplet |

| H-4' | ~4.1 | multiplet |

| H-5', H-5'' | ~3.8 | multiplet |

| Methyl (C5) | ~1.9 | singlet |

Mass Spectrometry (MS) for Accurate Mass Measurement and Fragmentation Analysis of AZT and Potential Conjugates

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound studypug.comlibretexts.org. Tandem MS (MS/MS) can further fragment ions and analyze the resulting fragments, providing structural details libretexts.org. MS is particularly valuable for identifying and characterizing unknown compounds, verifying the mass of synthesized molecules, and analyzing complex mixtures.

MS has been extensively used in the study of AZT and its metabolites or degradation products. LC-MS/MS methods have been developed for the simultaneous determination of AZT and other antiretroviral drugs in biological fluids like human serum researchgate.netresearchgate.net. These methods rely on the accurate mass measurement and characteristic fragmentation patterns of AZT and its related compounds for identification and quantification researchgate.netnih.gov.

Detailed research findings using LC-ESI/MS/MS have characterized degradation products of AZT, identifying their elemental compositions and probable mechanisms of formation based on fragmentation patterns nih.gov. This is crucial for stability studies and understanding the potential breakdown pathways of the drug rsc.orgnih.gov.

For potential "Dpm & AZT" conjugates, MS would be essential to confirm the molecular weight of the intact conjugate and to analyze its fragmentation pattern to deduce the structure of the linked moieties and the position of conjugation. High-resolution MS would provide accurate mass measurements to determine the elemental composition of the conjugate and its fragments.

Table 2: Illustrative Mass Spectrometry Data for AZT (Example Data) (Note: This is a conceptual table; specific ions and intensities depend on ionization method and instrument.)

| Ion Type | m/z Ratio (Approximate) | Proposed Fragment/Species |

| Molecular Ion [M+H]⁺ | 268.1 | Protonated AZT |

| Fragment Ion | 127.0 | Thymine (B56734) base + H⁺ |

| Fragment Ion | 141.1 | Deoxyribose with azido (B1232118) |

X-ray Crystallography for Solid-State Structure Determination of AZT Compounds and Protein-Ligand Complexes

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystalline solid studypug.com. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, the electron density can be mapped, revealing the positions of atoms and thus the molecular structure and packing in the crystal lattice sydney.edu.aunih.gov.

X-ray crystallography has provided valuable insights into the solid-state structure of AZT. Studies have determined the crystal and molecular structures of AZT, revealing its conformation in the crystalline state nih.gov. For example, research has shown that AZT crystallizes in the monoclinic space group P2₁ and forms hydrogen-bonded dimeric rings wikipedia.org. Comparisons between the solid-state structure determined by X-ray crystallography and the solution conformation studied by NMR have sometimes shown differences, highlighting the influence of the environment on molecular structure nih.gov.

X-ray crystallography is also crucial for studying the interaction of AZT with its biological target, HIV-1 reverse transcriptase (RT). While direct crystal structures of AZT bound to RT might be challenging due to its mechanism of action as a chain terminator (requiring phosphorylation), crystallography of RT in complex with related nucleoside analogues or inhibitors provides insights into the binding site and interaction modes asm.orgnih.gov. Studies on resistant forms of HIV-1 RT containing mutations have used X-ray crystallography to understand how these mutations affect the enzyme's structure and potentially influence AZT resistance asm.orgnih.gov.

If "Dpm & AZT" conjugates could be crystallized, X-ray crystallography would provide the definitive solid-state structure, including the precise arrangement of the Dpm and AZT moieties and any resulting changes in conformation compared to the individual molecules.

Cryo-Electron Microscopy (Cryo-EM) for Visualization of Macromolecular Assemblies with AZT

Cryo-Electron Microscopy (Cryo-EM) is a technique that allows for the visualization of the three-dimensional structure of biological macromolecules and assemblies in a near-native, frozen-hydrated state bohrium.com. Unlike traditional electron microscopy, cryo-EM does not require crystallization, making it suitable for studying large, flexible, or challenging-to-crystallize complexes.

While direct studies of AZT itself using cryo-EM are unlikely due to its small size, cryo-EM can be applied to visualize larger macromolecular assemblies involved in AZT's mechanism of action or metabolism. For example, cryo-EM could potentially be used to study the structure of HIV-1 reverse transcriptase in complex with DNA and potentially with phosphorylated AZT incorporated into the DNA primer strand, providing insights into the structural basis of chain termination. Research on related systems, such as human concentrative nucleoside transporters, has utilized cryo-EM to understand their structure and function, which is relevant to how nucleoside analogues like AZT are transported into cells dntb.gov.ua.

For potential "Dpm & AZT" conjugates, if they interact with or are part of large biological assemblies (e.g., as part of a drug delivery system or a complex targeting a specific protein), cryo-EM could potentially be used to visualize these larger structures and understand how the conjugate is presented or interacts within the assembly.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Thermodynamic and Kinetic Binding Analysis

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for studying biomolecular interactions, providing thermodynamic and kinetic information, respectively weizmann.ac.il. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) weizmann.ac.il. SPR measures changes in refractive index near a sensor surface as molecules bind, enabling the determination of association (k_on) and dissociation (k_off) rate constants, from which binding affinity (K_D) can be calculated weizmann.ac.il.

ITC and SPR have been used to study the binding interactions of AZT, particularly with proteins. Research has investigated the interaction between zidovudine (B1683550) and human serum albumin (HSA) using ITC and fluorescence spectroscopy researchgate.net. These studies determined binding parameters and suggested a weak binding interaction with HSA researchgate.net. SPR has been employed to analyze the binding kinetics of enzyme inhibitors, and while specific detailed studies on AZT binding directly to HIV-1 RT via SPR in publicly available data are less common (again, likely due to its mechanism as a substrate analogue and chain terminator), SPR is a standard technique for characterizing the binding of antiretroviral drugs to viral targets like reverse transcriptase or protease google.comasm.orgdiva-portal.org.

For potential "Dpm & AZT" conjugates designed to target specific proteins or biomolecules, ITC and SPR would be invaluable for quantifying the binding affinity, determining the thermodynamics of the interaction (ITC), and understanding the kinetics of binding and dissociation (SPR). This data is critical for evaluating the potential efficacy and mechanism of action of such conjugates.

Table 3: Illustrative Binding Data for AZT and Human Serum Albumin (Based on Search Findings) (Note: Data is illustrative and based on reported findings, specific values may vary between studies.)

| Technique | Binding Parameter | Value (Approximate) |

| ITC | Association Constant (M⁻¹) | 3.58 × 10² |

| Fluorescence Quenching | Association Constant (M⁻¹) | 2.74 × 10² |

| ITC | ΔH (kJ/mol) | (Exothermic/Endothermic - specific value not provided in snippet) |

| ITC | ΔS (J/mol/K) | (Specific value not provided in snippet) |

Circular Dichroism (CD) and Fluorescence Spectroscopy for Conformational Changes and Interaction Monitoring

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly useful for studying the conformation of biomolecules like proteins and nucleic acids and detecting conformational changes upon binding or environmental changes colab.ws. Fluorescence spectroscopy involves exciting a molecule with light and measuring the emitted fluorescence. Changes in fluorescence intensity, wavelength, or polarization can provide information about molecular interactions, conformational changes, and the environment of fluorescent species colab.ws.

CD and fluorescence spectroscopy have been applied to study the interactions of AZT, particularly with DNA. Studies have investigated the interaction between zidovudine and DNA using UV-vis absorption, fluorescence, and CD spectroscopy researchgate.netresearchgate.netrsc.org. These techniques have been used to probe conformational changes in DNA induced by AZT binding and to determine binding parameters researchgate.netresearchgate.netrsc.org. For example, fluorescence quenching experiments can be used to study the binding of AZT to DNA in the presence of fluorescent probes researchgate.net. CD spectroscopy can reveal changes in the DNA helix structure upon interaction with AZT researchgate.netresearchgate.netrsc.org.

For potential "Dpm & AZT" conjugates, CD could be used to study the conformation of the conjugate itself if it is chiral, or to monitor conformational changes in a target biomolecule (like a protein or nucleic acid) upon binding of the conjugate. Fluorescence spectroscopy could be applied if either the conjugate or the target molecule is fluorescent, or by using fluorescent probes, to study binding events and conformational changes.

Table 4: Spectroscopic Techniques for Studying AZT Interactions

| Technique | Information Provided | Application to AZT Studies |

| Circular Dichroism | Conformation of chiral molecules, conformational changes | Studying conformational changes in DNA upon AZT binding researchgate.netresearchgate.netrsc.org |

| Fluorescence Spectroscopy | Molecular interactions, conformational changes, environment | Investigating binding to DNA using fluorescence quenching researchgate.netresearchgate.netrsc.org |

Future Directions and Emerging Research Avenues for Dpm & Azt Chemical Systems

Development of Next-Generation Dipyridamole & AZT Conjugates with Enhanced Target Specificity

The development of conjugates involving Dipyridamole and AZT represents a significant avenue for enhancing the therapeutic profile of AZT. Traditional AZT faces challenges related to cellular uptake and distribution, particularly to specific cellular reservoirs of HIV. Research has explored lipidized forms of AZT, such as phosphatidyl AZT esters, to improve membrane permeability researchgate.net. Similarly, conjugation strategies could aim to link AZT directly or indirectly to Dipyridamole or to targeting moieties that direct the combined system to specific cell types or tissues.

Future research could focus on designing conjugates that exploit specific transporters or receptors overexpressed on target cells, such as immune cells or cells within the central nervous system, which can serve as viral sanctuaries. For instance, exploring peptide-mediated transport systems, as investigated for other compounds acs.org, could inform the design of Dipyridamole-AZT conjugates. The chemical linker between Dipyridamole and AZT is a critical design element, influencing stability, release kinetics, and biological activity. Novel cleavable or non-cleavable linkers could be investigated to ensure efficient delivery of both components in a synergistic ratio or to allow for targeted release within the desired cellular compartment.

Exploration of Dipyridamole & AZT in Diverse Biochemical Pathways Beyond Established Targets

While the interaction between Dipyridamole and AZT has been studied in the context of nucleoside transport and phosphorylation, particularly concerning thymidine (B127349) and AZT metabolism nih.gov, nih.gov, future research can delve into broader biochemical pathway interactions. Dipyridamole is known to inhibit cellular uptake of nucleosides via nucleoside transporters nih.gov. This mechanism, while understood in the context of potentiating AZT by reducing competition with natural thymidine, might have implications in other pathways involving nucleoside signaling or metabolism.

Exploring the effects of the Dipyridamole-AZT combination on cellular processes beyond viral replication and nucleoside salvage pathways could reveal novel therapeutic opportunities. This might include investigating their combined impact on cellular signaling cascades, epigenetic modifications influenced by nucleotide pools, or interactions with other cellular enzymes and transporters. Understanding these broader interactions at a systems level could uncover new therapeutic applications or provide insights into potential off-target effects that could be mitigated through rational design.

Integration of Dipyridamole & AZT with Advanced Material Science for Chemical Delivery Platforms (conceptual, not clinical)

The integration of Dipyridamole and AZT into advanced material science platforms offers conceptual possibilities for controlled release and targeted delivery. Nanomaterials, liposomes, or polymeric nanoparticles could encapsulate or conjugate with Dipyridamole and AZT to create sophisticated delivery systems. These platforms could protect the compounds from premature degradation, improve their pharmacokinetic profiles, and facilitate their accumulation in target tissues.

Conceptually, a delivery platform could be engineered to respond to specific physiological cues present at disease sites, such as pH changes or enzymatic activity, to trigger the release of Dipyridamole and AZT. For example, nanoparticles functionalized with targeting ligands could selectively bind to cells harboring the virus, delivering a high local concentration of the drug combination. While this remains a conceptual area for Dipyridamole and AZT specifically, the principles established in drug delivery research for other compounds, including AZT conjugates google.com, ucl.ac.uk, researchgate.net, are directly applicable.

Application of Artificial Intelligence and Machine Learning in Dipyridamole & AZT Design and Discovery

Artificial intelligence (AI) and machine learning (ML) can play a transformative role in the future design and discovery of optimized Dipyridamole and AZT chemical systems. AI algorithms can analyze vast datasets of chemical structures, biological activities, and pharmacokinetic properties to predict novel conjugates or formulations with desired characteristics, such as enhanced target specificity or improved cellular uptake.

ML models could be trained on data from high-throughput screening experiments evaluating the synergistic effects of Dipyridamole and AZT in various cellular models or biochemical pathways. This could accelerate the identification of optimal ratios, conjugation strategies, or delivery systems. Furthermore, AI can assist in the de novo design of novel molecules that mimic the beneficial interactions of Dipyridamole and AZT while potentially overcoming limitations such as off-target effects or poor bioavailability.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Computational Science for Dipyridamole & AZT Optimization

Optimizing Dipyridamole and AZT chemical systems necessitates a truly interdisciplinary approach, integrating expertise from chemistry, biology, and computational science. Chemists will be crucial in synthesizing novel conjugates and delivery platforms with precise structural control. Biologists will be essential for evaluating the cellular and molecular interactions, efficacy, and potential toxicity of these systems in relevant biological models, including the exploration of diverse biochemical pathways nih.gov, nih.gov.